1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-fluorophenyl)urea
Description
This compound is a synthetic urea derivative featuring a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and a 2-fluorophenylurea side chain. Its structure combines electron-donating methoxy groups with an electron-withdrawing fluorine atom, which may influence its physicochemical properties and biological activity. The pyridazinone moiety is known for its role in modulating enzyme inhibition, particularly in kinase and phosphodiesterase targets .
Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4/c1-29-18-9-7-14(13-19(18)30-2)16-8-10-20(27)26(25-16)12-11-23-21(28)24-17-6-4-3-5-15(17)22/h3-10,13H,11-12H2,1-2H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNFBOYGWMBXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-fluorophenyl)urea is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a pyridazinone core and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 439.47 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 439.47 g/mol |
| Molecular Formula | C23H25N3O6 |
| LogP | 1.7863 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 83.541 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes, including monoamine oxidase (MAO) isoforms, which are crucial in neurotransmitter metabolism. Inhibitors of MAO-B, for instance, are explored for their neuroprotective effects in Parkinson's disease .
- Receptor Modulation: The compound may also interact with receptors involved in cellular signaling pathways, potentially leading to alterations in gene expression and cellular responses.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Neuroprotective Effects: Preliminary studies indicate that derivatives of this compound may protect neuronal cells from apoptosis and inflammation, making it a candidate for neurodegenerative diseases.
- Anticancer Properties: Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- MAO-B Inhibition Study:
-
Neuroprotective Studies:
- Research has shown that compounds with a pyridazinone core can provide neuroprotection in models of Parkinson's disease by reducing oxidative stress and inflammation.
- Cytotoxicity Assessment:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize this compound, we compare it with structurally related derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyridazinone-Based Urea Derivatives
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may enhance solubility compared to the 4-chlorophenyl group in ’s compound due to methoxy’s polar nature. However, chlorine’s electronegativity in could improve target binding .
Linker Flexibility :
- The ethyl linker in the target compound offers shorter chain flexibility than the propyl linker in , possibly affecting conformational stability during receptor interactions .
Functional Group Impact :
- The urea moiety in both the target compound and ’s derivative facilitates hydrogen bonding, a critical feature for enzyme or receptor binding. In contrast, ’s ester group may reduce metabolic stability .
Research Findings and Mechanistic Insights
- Kinase Inhibition: Pyridazinone-urea hybrids are reported to inhibit kinases (e.g., VEGF-R2) due to urea’s ability to mimic ATP’s adenine interactions . The fluorine atom in the target compound may enhance binding via hydrophobic interactions.
- Metabolic Stability : Methoxy groups in the target compound could reduce cytochrome P450-mediated metabolism compared to chlorinated analogs, as seen in .
Critical Analysis of Evidence Limitations
- : Focuses on acetylcholinesterase inhibition but lacks data on urea derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
